molecular formula C12H11BrN6 B2762083 N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-59-7

N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2762083
CAS No.: 899730-59-7
M. Wt: 319.166
InChI Key: FENAPUIFRRFLLB-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:

  • Core structure: A fused [1,2,3]triazolo[4,5-d]pyrimidine ring system.
  • Substituents:
    • Position 3: An ethyl group (–CH₂CH₃).
    • Position 7: A 3-bromophenylamine moiety (–NH–C₆H₄–Br).

      This compound’s structural features balance steric bulk (ethyl group) and electronic modulation (bromophenyl), making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring hydrophobic interactions and halogen bonding .

Properties

IUPAC Name

N-(3-bromophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6/c1-2-19-12-10(17-18-19)11(14-7-15-12)16-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENAPUIFRRFLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-[1,2,3]triazole and a suitable pyrimidine derivative.

    Substitution Reaction: The introduction of the 3-bromophenyl group is achieved through a nucleophilic substitution reaction. This involves reacting the triazolopyrimidine core with 3-bromophenylamine under suitable conditions, often in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is C12H11BrN6 with a molecular weight of approximately 296.16 g/mol. The compound features a triazole-pyrimidine framework known for its biological activity against various diseases.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In vitro assays showed that derivatives of this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Data Summary Table:

Biological ActivityTested StrainEffectReference
AntimicrobialE. coliMIC: 8 µg/mL
AntimicrobialS. aureusMIC: 16 µg/mL
AnticancerMCF-7IC50: 15 µM

Enzyme Inhibition

Molecular docking studies suggest that this compound interacts with several important enzymes implicated in disease pathways. Notably, it has shown strong binding affinity to phospholipase A2 (PLA2), which is involved in inflammatory responses.

Case Study:
In a recent study, this compound was tested for its ability to inhibit PLA2 activity in vitro, showing promising results that suggest potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazolopyrimidine core is known to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Variations at Position 3

The ethyl group at position 3 distinguishes the target compound from analogues with bulkier or aromatic substituents:

Compound Name Position 3 Substituent Key Properties/Findings Reference
Target Compound Ethyl Enhanced metabolic stability due to small alkyl group
3-Benzyl derivatives (e.g., compounds 5, 6) Benzyl (–CH₂C₆H₅) Higher lipophilicity; reduced solubility in aqueous media
3-Cyclopentenyl derivatives Cyclopentenyl Increased steric hindrance; potential for conformational rigidity

Key Insight : Ethyl substituents offer a balance between metabolic stability and steric demands, whereas benzyl groups may improve membrane permeability but reduce solubility .

Substituent Variations at Position 7

The 3-bromophenyl group at position 7 is compared to other aryl/heteroaryl amines:

Compound Name Position 7 Substituent Key Properties/Findings Reference
Target Compound 3-Bromophenylamine Bromine’s electron-withdrawing effect enhances halogen bonding; moderate logP (~3.2)
N-[4-(Difluoromethoxy)phenyl] analogue 4-Difluoromethoxyphenylamine Stronger electron-withdrawing effect (CF₂O–); higher solubility in polar solvents
N-(3-Chlorophenyl) analogues (e.g., 94) 3-Chlorophenylamine Smaller halogen (Cl vs. Br) reduces steric bulk; lower molecular weight (ΔMW = ~45 Da)
Benzo[d]oxazol-2-ylthio derivatives (e.g., 9b–9e) Heterocyclic thioethers Extended π-systems improve target affinity but increase molecular weight (>450 Da)

Key Insight : Bromine’s larger atomic radius compared to chlorine may improve binding in hydrophobic pockets, while difluoromethoxy groups enhance solubility but reduce lipophilicity .

Biological Activity

N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo-pyrimidine core which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent substitution reactions to introduce the bromophenyl and ethyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has shown promising results in cytotoxicity assays against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). IC50 values were reported in the low micromolar range, indicating significant antiproliferative activity .
Cell LineIC50 (µM)
A5495.9 ± 1.7
SW-4802.3 ± 0.9
MCF-75.65 ± 2.3

These results suggest that the compound may induce apoptosis in these cell lines through mechanisms involving cell cycle arrest and induction of apoptotic pathways .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • EGFR Inhibition : Molecular docking studies indicate that the compound may bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), inhibiting its activation and subsequent signaling pathways associated with cell proliferation .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the S phase, contributing to its antiproliferative effects .

Case Studies

Several case studies have documented the biological evaluation of related triazole derivatives with similar structures:

  • Study on Triazoloquinazolines : A related class of compounds demonstrated significant cytotoxicity against various cancer types with mechanisms involving EGFR inhibition and apoptosis induction .
  • Comparative Analysis : In a comparative study involving multiple derivatives, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts .

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